molecular formula C2F3O B14724623 Ethyl, 2,2,2-trifluoro-1-oxo- CAS No. 6185-26-8

Ethyl, 2,2,2-trifluoro-1-oxo-

Cat. No.: B14724623
CAS No.: 6185-26-8
M. Wt: 97.02 g/mol
InChI Key: WSNDAYQNZRJGMJ-UHFFFAOYSA-N
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Description

Ethyl, 2,2,2-trifluoro-1-oxo- is a compound that belongs to the class of trifluoromethyl ketones. These compounds are known for their unique chemical properties, which include high electronegativity and stability. The presence of the trifluoromethyl group imparts significant chemical and biological activity, making this compound valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl, 2,2,2-trifluoro-1-oxo- typically involves the introduction of the trifluoromethyl group into a ketone structure. One common method is the reaction of ethyl ketones with trifluoromethylating agents under controlled conditions. For example, the reaction of ethyl ketones with trifluoromethyl iodide in the presence of a base can yield the desired trifluoromethyl ketone .

Industrial Production Methods

Industrial production of ethyl, 2,2,2-trifluoro-1-oxo- often involves large-scale chemical processes that ensure high yield and purityThe reaction conditions are optimized to achieve efficient production while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl, 2,2,2-trifluoro-1-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products

The major products formed from these reactions include trifluoroacetic acid (from oxidation), trifluoroethanol (from reduction), and various substituted derivatives (from substitution reactions) .

Scientific Research Applications

Ethyl, 2,2,2-trifluoro-1-oxo- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl, 2,2,2-trifluoro-1-oxo- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Ethyl, 2,2,2-trifluoro-1-oxo- can be compared with other trifluoromethyl ketones and related compounds:

Properties

CAS No.

6185-26-8

Molecular Formula

C2F3O

Molecular Weight

97.02 g/mol

InChI

InChI=1S/C2F3O/c3-2(4,5)1-6

InChI Key

WSNDAYQNZRJGMJ-UHFFFAOYSA-N

Canonical SMILES

[C](=O)C(F)(F)F

Origin of Product

United States

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